(S)-3-amino-2-methylpropanoic acid

Catalog No.
S582219
CAS No.
4249-19-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-amino-2-methylpropanoic acid

CAS Number

4249-19-8

Product Name

(S)-3-amino-2-methylpropanoic acid

IUPAC Name

(2S)-3-amino-2-methylpropanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

QCHPKSFMDHPSNR-VKHMYHEASA-N

SMILES

CC(CN)C(=O)O

Synonyms

(+)-3-Amino-2-methylpropionic Acid; (2S)-3-Amino-2-methylpropanoic Acid; L-2-methyl-β-Alanine;

Canonical SMILES

CC(C[NH3+])C(=O)[O-]

Isomeric SMILES

C[C@@H](C[NH3+])C(=O)[O-]

Metabolism and Physiological Roles

(S)-3-Aminoisobutyric acid is a metabolite of thymine, a crucial component of DNA. Studies suggest it might play a role in regulating downstream metabolic pathways related to thymine catabolism and energy production. PubChem, National Institutes of Health: )

Furthermore, research indicates that (S)-3-aminoisobutyric acid levels increase in the blood during exercise, potentially secreted by muscle cells. Its exact role in exercise physiology is still under investigation, but some researchers hypothesize it might be involved in signaling pathways related to muscle fatigue or energy metabolism. Journal of Sports Medicine and Physical Fitness, 2018: )

Potential Applications in Disease Research

Due to its involvement in thymine metabolism, (S)-3-aminoisobutyric acid is gaining interest in the context of diseases linked to thymine catabolism or DNA synthesis. Research is ongoing to explore its potential as a biomarker for specific conditions like certain types of cancer or metabolic disorders. However, further investigation is needed to establish its diagnostic or therapeutic value. Frontiers in Molecular Biosciences, 2020:

Research in Neurodegenerative Diseases

Preliminary studies suggest that (S)-3-aminoisobutyric acid levels might be altered in individuals with neurodegenerative diseases like Alzheimer's disease or Parkinson's disease. The underlying mechanisms and potential implications for these observations require further exploration. Neurological Research, 2019:

Origin and Significance

L-BAIBA is found naturally in small amounts in the nervous system, urine, and some plants []. Research suggests it may play a role in regulating fat metabolism and reducing the risk of cardiometabolic diseases like diabetes and heart disease [].


Molecular Structure Analysis

L-BAIBA has a similar structure to the proteinogenic amino acid alanine, with an additional methyl group attached to the second carbon atom. This structural difference classifies it as non-proteinogenic, meaning it is not typically incorporated into proteins. The stereochemistry of the molecule is denoted by the (S) configuration, indicating the specific spatial arrangement of the groups around the central chiral carbon atom [].

Key Features:

  • Carboxylic acid group (COOH)
  • Amino group (NH₂)
  • Methyl group (CH₃)
  • Chiral center (C with four different substituents)

Chemical Reactions Analysis

Synthesis

L-BAIBA can be synthesized through various chemical reactions, including:

  • Transamination of β-aminoisobutyraldehyde [].
  • Asymmetric hydrogenation of a suitable precursor molecule [].
Decomposition

L-BAIBA can undergo thermal decomposition at high temperatures, likely breaking down into smaller organic molecules and gases. The specific products would depend on the reaction conditions.

Other Reactions

L-BAIBA may participate in various biological reactions within the body, but detailed information on specific pathways is still emerging in research.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of L-BAIBA is limited, but some resources suggest:

  • Melting point: Likely above 200°C (based on similar compounds) [].
  • Solubility: Soluble in water [].
Note

More research is needed to definitively characterize these properties.

Research suggests L-BAIBA may influence fat metabolism and energy expenditure through several potential mechanisms, including:

  • Activation of brown adipose tissue (BAT): L-BAIBA may promote the conversion of white fat cells into brown fat cells, which burn more calories to generate heat [].
  • Regulation of β-oxidation: L-BAIBA may increase the breakdown of fatty acids for energy production in the liver [].

These mechanisms are still under investigation, and a clearer understanding of L-BAIBA's role in metabolism requires further research [].

Physical Description

Solid

XLogP3

-2.9

Melting Point

175-177°C

UNII

H1WR898GX7

Wikipedia

(S)-3-aminoisobutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Modify: 2023-08-15

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